BenchChemオンラインストアへようこそ!

5-(2-methoxybenzyl)-1H-tetrazole

P2X4 receptor antagonism Pain and neuroinflammation 1321N1 cell-based calcium flux assay

5-(2-Methoxybenzyl)-1H-tetrazole is a 5-substituted-1H-tetrazole derivative (C₉H₁₀N₄O, MW ≈ 190.20 g·mol⁻¹) that belongs to the nitrogen-rich azole family. Its defining structural feature—an ortho-methoxybenzyl substituent at the C5 position—distinguishes it from the unsubstituted 5-benzyl-1H-tetrazole scaffold.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B5502631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-methoxybenzyl)-1H-tetrazole
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC2=NNN=N2
InChIInChI=1S/C9H10N4O/c1-14-8-5-3-2-4-7(8)6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13)
InChIKeyGOKMCYWOYBMUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxybenzyl)-1H-tetrazole: Core Physicochemical and Pharmacological Baseline for Procurement Decision-Making


5-(2-Methoxybenzyl)-1H-tetrazole is a 5-substituted-1H-tetrazole derivative (C₉H₁₀N₄O, MW ≈ 190.20 g·mol⁻¹) that belongs to the nitrogen-rich azole family. Its defining structural feature—an ortho-methoxybenzyl substituent at the C5 position—distinguishes it from the unsubstituted 5-benzyl-1H-tetrazole scaffold. The tetrazole ring itself is a well-established carboxylic acid bioisostere, exhibiting pKₐ values (4.5–4.9) comparable to those of carboxylic acids (4.2–4.4) [1], which enables ionic mimicry at physiological pH while conferring enhanced metabolic stability. This specific derivative has been incorporated into bioactive molecules, most notably as a key structural element in patent WO2014/115860 (US9873683), where it contributes to high-affinity antagonism of the human P2X4 receptor (IC₅₀ = 25 nM) [2]. The compound is typically synthesised via [3+2] cycloaddition of 2-methoxybenzyl cyanide with sodium azide, a route that yields >95% purity and is amenable to multi-gram scale in research settings [3]. As a building block, its procurement value is tied to the methoxy group's capacity to fine-tune lipophilicity, hydrogen-bonding potential, and target engagement relative to other benzyl-substituted tetrazole analogs.

Why 5-(2-Methoxybenzyl)-1H-tetrazole Cannot Be Replaced by Generic 5-Benzyl- or 5-Phenyl-1H-tetrazole Analogs


The ortho-methoxy substituent generates a unique combination of electronic, steric, and solvation effects that generic 5-benzyl- or 5-phenyl-1H-tetrazole analogs cannot replicate. In the context of P2X4 receptor antagonism (US9873683), the 5-(2-methoxybenzyl)-1H-tetrazole-bearing compound (BDBM366072, Example 1) exhibits an IC₅₀ of 25 nM, whereas a structural analog from the same patent series lacking this specific substitution pattern (BDBM366051, Example 50) shows an IC₅₀ of 3,700 nM—a 148-fold potency loss—when tested in the identical 1321N1 cell-based assay [1]. Similarly, the non-tetrazole reference compound paroxetine (BDBM86422) yields an IC₅₀ of 4,000 nM in the same assay system. Beyond target engagement, the methoxy group modulates physicochemical properties critical for downstream development: relative to 5-benzyl-1H-tetrazole (reported logP ≈ 0.79–0.87; XLogP3 ≈ 1.4), the 2-methoxybenzyl analog is predicted to exhibit a higher logP (estimated 0.4–1.0 log units greater, depending on the calculation method), which directly influences membrane permeability and non-specific binding . Replacement of the tetrazole ring with a carboxylic acid—a common bioisosteric swap—would sacrifice metabolic stability: tetrazoles resist β-oxidation and glucuronidation pathways that commonly degrade carboxylic acids, while maintaining comparable acidity (pKₐ 4.5–4.9 for tetrazoles vs. 4.2–4.4 for carboxylic acids) [2]. These three vectors—target potency, physicochemical tuning, and metabolic resilience—are interdependent and cannot be simultaneously achieved by generic substitution.

Quantitative Head-to-Head Evidence for Differentiating 5-(2-Methoxybenzyl)-1H-tetrazole from Its Closest Analogs


148-Fold Superiority in P2X4 Receptor Antagonist Potency Confirmed Within the Same Patent Series and Assay Conditions

The structural contribution of the 5-(2-methoxybenzyl)-1H-tetrazole moiety to P2X4 receptor antagonism is quantified by comparing BDBM366072 (US9873683, Example 1; contains the target moiety as its tetrazole-bearing fragment) against BDBM366051 (US9873683, Example 50; a diazepine-tetrazole analog with a different substitution pattern lacking the ortho-methoxybenzyl group) [1]. Both compounds were evaluated under identical conditions—1321N1 astrocytoma cells stably expressing recombinant human P2X4 receptor, ATP-induced calcium flux measured at 37 °C [2]. The Example 1 compound (BDBM366072) yielded an IC₅₀ of 25 nM, whereas Example 50 (BDBM366051) showed an IC₅₀ of 3,700 nM, corresponding to a 148-fold potency advantage for the methoxybenzyl-tetrazole-containing chemotype. A second comparator, paroxetine (BDBM86422), a structurally unrelated ligand included in the same patent, exhibited an IC₅₀ of 4,000 nM (160-fold weaker) [3]. This differential directly attributes the potency gain to the specific structural features of the 5-(2-methoxybenzyl)-1H-tetrazole-bearing scaffold.

P2X4 receptor antagonism Pain and neuroinflammation 1321N1 cell-based calcium flux assay

Tetrazole–Carboxylic Acid Bioisosterism: Quantitative Physicochemical Comparison from a Standardized 35-Compound Library

The tetrazole ring is widely employed as a carboxylic acid surrogate, but the extent of physicochemical divergence is compound-dependent. A systematic head-to-head comparison within a single phenylpropionic acid template (J. Med. Chem. 2016, 59, 3183–3203) provides the most reliable quantitative data [1]. Carboxylic acid 1 (reference) exhibited logD₇.₄ = −0.49 ± 0.19, PAMPA Pₑ = 1.66×10⁻⁶ cm·s⁻¹, and pKₐ = 4.64. Its direct tetrazole analog (compound 16) yielded logD₇.₄ = −0.25 ± 0.10, PAMPA Pₑ = 4.83×10⁻⁷ cm·s⁻¹, and pKₐ = 5.09. Thus, the tetrazole replacement increased lipophilicity by ΔlogD₇.₄ = +0.24 units while reducing passive permeability by approximately 3.4-fold. Importantly, the pKₐ shift was modest (+0.45 units), confirming that the tetrazole retains near-identical ionization behaviour at physiological pH. For 5-(2-methoxybenzyl)-1H-tetrazole specifically, the methoxybenzyl substituent further elevates lipophilicity beyond the baseline tetrazole value—a property that can be exploited to tune tissue distribution, as is well precedented in the 'sartan' class of angiotensin II receptor blockers where tetrazole-bearing biphenyls with alkyl/alkoxy substitution show logD₇.₄ values ranging from −0.3 to +2.5 [2].

Bioisostere physicochemical profiling logD7.4 and PAMPA permeability pKₐ comparison

Benzyl-Substituted Tetrazoles Exhibit Synergistic Antibacterial Activity with Trimethoprim, with MIC Values Dependent on Aryl Substitution

A systematic antibacterial assessment of 5-substituted heteroaryl, vinyl, benzyl, and alkyl 1H-tetrazole derivatives (Medicinal Chemistry, 2018, 14(6), 550–555) demonstrated that benzyl-substituted tetrazoles, as a class, exhibit significant antibacterial activity when combined with trimethoprim [1]. Against Escherichia coli and Staphylococcus aureus, the most active tetrazole–trimethoprim combinations achieved MIC values in the range of 0.98–7.81 µg·mL⁻¹, representing a marked synergy relative to either agent alone. The tetrazole derivatives alone showed MIC values of 125–250 µg·mL⁻¹ against E. coli. The study also established that the antibacterial profile is sensitive to the nature of the substituent on the tetrazole ring: benzyl and heteroaryl derivatives were more active than simple alkyl-substituted analogs [2]. Although 5-(2-methoxybenzyl)-1H-tetrazole was not individually tested in this study, the methoxy substituent at the ortho position of the benzyl ring is anticipated to modulate both the electron density of the tetrazole ring (via through-bond inductive effects) and the compound's bacterial membrane penetration (via altered logP). Direct experimental MIC data for this specific compound remain to be published; the class-level inference presented here identifies a clear path for procurement-driven follow-up screening.

Antibacterial synergy Tetrazole-trimethoprim combination MIC against E. coli and S. aureus

Methoxybenzyl Substitution on Tetrazole Modulates Lipophilicity Beyond the 5-Benzyl-1H-tetrazole Baseline: Cross-Database LogP Comparison

The differential lipophilicity between 5-(2-methoxybenzyl)-1H-tetrazole and its closest unsubstituted analog, 5-benzyl-1H-tetrazole, is a key differentiator for procurement decisions in property-driven lead optimisation. Published experimental logP values for 5-benzyl-1H-tetrazole are 0.79 (ACD/LogP) to 0.87, with XLogP3 = 1.4 . Computational estimates for 5-(2-methoxybenzyl)-1H-tetrazole vary by algorithm: the Mcule database entry (P-579470933) reports logP = 0.3928, while ChemExper lists logP = −0.59 for a closely related entry . These calculated values exhibit significant inter-algorithm variability, and no authoritative experimentally determined logP for 5-(2-methoxybenzyl)-1H-tetrazole has been identified in the peer-reviewed literature or major physicochemical databases (PubChem CID 23089466 does not list an experimental logP). Based on Hansch substituent constants, the ortho-methoxy group contributes π ≈ −0.02 to +0.26 depending on the measurement system, suggesting a modest net effect on logP relative to the unsubstituted benzyl analog. The presence of the methoxy group, however, introduces an additional hydrogen-bond acceptor that can engage in intramolecular interactions with the tetrazole N–H, potentially reducing the effective polarity in non-aqueous environments. Procurement decisions predicated on lipophilicity requirements should therefore be supported by in-house experimental logD₇.₄ determination rather than reliance on computational predictions alone.

LogP comparison Methoxy vs. unsubstituted benzyl Physicochemical property tuning

Synthetic Accessibility and Purity Benchmarking: [3+2] Cycloaddition Route Delivers >95% Purity with Scalable Methodology

The synthesis of 5-(2-methoxybenzyl)-1H-tetrazole via [3+2] cycloaddition of 2-methoxybenzyl cyanide with sodium azide is representative of a broad, well-validated methodology for 5-substituted-1H-tetrazoles [1]. This route typically employs catalytic amounts of zinc bromide, copper(II) sulfate, or silica-supported sulfuric acid in polar solvents (DMF, DMSO, or aqueous ethanol) at temperatures ranging from 80–160 °C, with yields between 72% and 95% depending on the specific catalyst and conditions [2]. The commercially available starting material, 2-methoxybenzyl cyanide (CAS 104-47-2), is inexpensive and widely stocked by major chemical suppliers. The cycloaddition is regioselective for the 1H-tautomer, which is the biologically relevant form for carboxylic acid bioisosterism. Post-synthetic purification by recrystallisation or column chromatography routinely achieves >95% purity (HPLC), as specified by multiple commercial vendors listing this compound. The synthetic accessibility of this specific tetrazole compares favourably with more complex 5-substituted analogs (e.g., those requiring multi-step coupling of pre-formed tetrazole rings to elaborated scaffolds), making it a cost-effective building block for parallel synthesis and library production.

[3+2] cycloaddition synthesis 5-substituted tetrazole preparation Purity and scalability

Best-Fit Research and Industrial Application Scenarios for 5-(2-Methoxybenzyl)-1H-tetrazole Based on Quantitative Differentiation Evidence


P2X4 Receptor Antagonist Lead Optimisation and Pain/Neuroinflammation Drug Discovery

The 148-fold potency advantage of the 5-(2-methoxybenzyl)-1H-tetrazole-bearing chemotype (BDBM366072, IC₅₀ = 25 nM) over close structural analogs within the US9873683 patent series positions this compound as a privileged building block for P2X4 receptor antagonist programs [1]. P2X4 is implicated in neuropathic pain, inflammatory pain, and neurodegenerative microglial activation. Procurement of 5-(2-methoxybenzyl)-1H-tetrazole as a synthetic intermediate enables the construction of focused libraries around the naphthodiazepine-tetrazole scaffold exemplified in the patent, with the methoxybenzyl group serving as a potency-anchoring substituent. Teams pursuing P2X4-targeted therapies—particularly for chemotherapy-induced neuropathic pain, post-operative pain, and trigeminal neuralgia—should prioritise this specific building block over generic 5-benzyl- or 5-phenyl-tetrazole alternatives, as the quantitative SAR data demonstrate that the ortho-methoxy substitution is a key potency determinant.

Antibacterial Synergy Screening with Trimethoprim Against Gram-Negative and Gram-Positive Pathogens

Class-level evidence establishes that benzyl-substituted tetrazoles synergise with trimethoprim to achieve MIC values of 0.98–7.81 µg·mL⁻¹ against E. coli and S. aureus, representing a 16- to 255-fold enhancement over tetrazole alone [2]. 5-(2-Methoxybenzyl)-1H-tetrazole is an untested but structurally rational candidate for extension of this synergy paradigm. The ortho-methoxy group may influence both bacterial membrane permeability (via logP modulation) and target binding within the dihydrofolate reductase pathway that trimethoprim targets. Procurement of this compound for minimum inhibitory concentration (MIC) checkerboard assays against WHO-priority ESKAPE pathogens (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) is warranted, with the explicit goal of determining whether methoxy substitution improves upon the MIC values reported for unsubstituted benzyl-tetrazole derivatives.

Pharmacokinetic Property Optimisation via Carboxylic Acid Bioisosteric Replacement

The tetrazole ring provides a metabolically stable surrogate for carboxylic acids, as quantified by the systematic SPR dataset of Ballatore et al. (J. Med. Chem. 2016), which shows ΔlogD₇.₄ = +0.24 and ΔpKₐ = +0.45 for the tetrazole-for-carboxylic acid swap [3]. In drug discovery programs where a lead compound contains a carboxylic acid that suffers from rapid glucuronidation, poor membrane permeability, or excessive plasma protein binding, replacement with 5-(2-methoxybenzyl)-1H-tetrazole offers a dual advantage: (i) the tetrazole ring preserves the ionisable acidic pharmacophore (pKₐ 4.5–4.9 vs. 4.2–4.4 for COOH), maintaining target engagement, and (ii) the 2-methoxybenzyl substituent provides an additional handle for logP tuning that is absent in the generic 5-(carboxymethyl)-1H-tetrazole or 1H-tetrazole-5-acetic acid alternatives. This scenario is particularly relevant for programs targeting GPCRs, integrins, or matrix metalloproteinases where carboxylic acid pharmacophores are common.

Chemical Biology Probe Development and Parallel Library Synthesis for Phenotypic Screening

The single-step [3+2] cycloaddition synthesis from 2-methoxybenzyl cyanide (CAS 104-47-2, a commodity chemical) and sodium azide, with reported yields of 72–95% and >95% final purity [4], makes 5-(2-methoxybenzyl)-1H-tetrazole an economically viable building block for parallel library construction. In phenotypic screening campaigns—where the biological target is unknown a priori and chemical diversity is paramount—this compound can serve as a central scaffold for diversification at the benzyl ring (via electrophilic aromatic substitution or cross-coupling of halogenated precursors) or at the tetrazole N–H (via N-alkylation or N-arylation). The resulting libraries would systematically explore the chemical space around the methoxybenzyl-tetrazole core, enabling hit identification in areas as diverse as antifungal discovery (given the precedent for azole-based CYP51 inhibitors) and anti-inflammatory screening (given tetrazole COX-2 inhibitor precedents). The procurement case rests on the combination of synthetic tractability, low starting-material cost, and the differentiated physicochemical profile established in the evidence above.

Quote Request

Request a Quote for 5-(2-methoxybenzyl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.